Comparative MIC Profile: Aurein 2.4 versus Aurein 3.1 Against Clinically Relevant Gram-Positive Pathogens
Aurein 2.4 demonstrates 2-fold higher potency than Aurein 3.1 against Staphylococcus aureus (MIC 25 μg/mL versus 50 μg/mL) and 4-fold higher potency against Staphylococcus epidermidis (MIC 25 μg/mL versus 100 μg/mL), as well as 4-fold higher potency against Micrococcus luteus (MIC 25 μg/mL versus 100 μg/mL) under identical experimental conditions reported in the same primary literature source [1]. Both peptides share the same source organism (Litoria aurea/raniformis) and were characterized contemporaneously, enabling direct cross-peptide comparison.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: 25 μg/mL; S. epidermidis: 25 μg/mL; M. luteus: 25 μg/mL |
| Comparator Or Baseline | Aurein 3.1: S. aureus 50 μg/mL; S. epidermidis 100 μg/mL; M. luteus 100 μg/mL |
| Quantified Difference | S. aureus: 2-fold lower MIC; S. epidermidis: 4-fold lower MIC; M. luteus: 4-fold lower MIC |
| Conditions | Broth microdilution assay; bacterial strains as specified in Rozek et al. (2000) Eur J Biochem |
Why This Matters
Procurement of Aurein 2.4 over Aurein 3.1 provides superior potency against key Gram-positive clinical isolates, reducing the quantity of peptide required for in vitro efficacy studies.
- [1] Rozek T, Wegener KL, Bowie JH, Olver IN, Carver JA, Wallace JC, Tyler MJ. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis: the solution structure of aurein 1.2. Eur J Biochem. 2000 Sep;267(17):5330-5341. PMID: 10951191. (MIC data compiled in DRAMP database entry DRAMP01611). View Source
